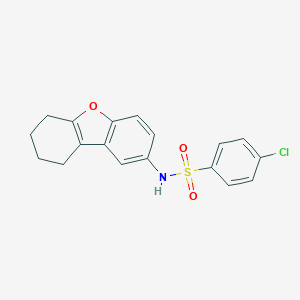
2,3-Tetr amethylene-5-(p-chlor obenzenesulfonamido)benz ofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Tetramethylene-5-(p-chlorobenzenesulfonamido)benzofuran, commonly known as TCBF, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of benzofuran sulfonamides and has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of TCBF is not fully understood. However, it is believed that this compound inhibits the activity of enzymes and proteins by binding to their active sites and preventing them from carrying out their functions.
Biochemical and Physiological Effects:
TCBF has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve the function of the immune system. TCBF has also been found to have neuroprotective effects and can protect against the damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TCBF in lab experiments is its high purity and stability. This compound is also easy to synthesize and can be obtained in large quantities. However, one of the limitations of using TCBF is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of TCBF in scientific research. One area of interest is the development of TCBF-based drugs for the treatment of various diseases, such as cancer and inflammation. Another future direction is the investigation of the mechanism of action of TCBF and its potential targets in the body. Finally, there is a need for further research to explore the potential side effects of TCBF and its safety profile in humans.
Conclusion:
In conclusion, TCBF is a synthetic compound that has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. This compound has been found to exhibit various biological activities and has potential applications in the development of new drugs for the treatment of various diseases. Further research is needed to explore the full potential of TCBF and its safety profile in humans.
Méthodes De Synthèse
TCBF can be synthesized by the reaction of 2,3-dibromotetramethylene and p-chlorobenzenesulfonamide in the presence of a palladium catalyst. The reaction yields TCBF as a white crystalline solid with a high purity.
Applications De Recherche Scientifique
TCBF has been extensively used in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. This compound has been found to exhibit inhibitory activity against the enzyme carbonic anhydrase, which plays a crucial role in the regulation of pH in the body. TCBF has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Propriétés
Formule moléculaire |
C18H16ClNO3S |
|---|---|
Poids moléculaire |
361.8 g/mol |
Nom IUPAC |
4-chloro-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H16ClNO3S/c19-12-5-8-14(9-6-12)24(21,22)20-13-7-10-18-16(11-13)15-3-1-2-4-17(15)23-18/h5-11,20H,1-4H2 |
Clé InChI |
GOVAJEDQWKQTFQ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281708.png)
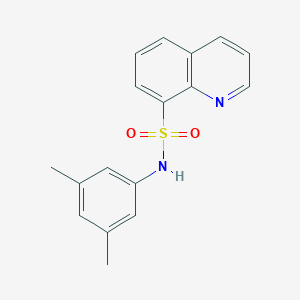
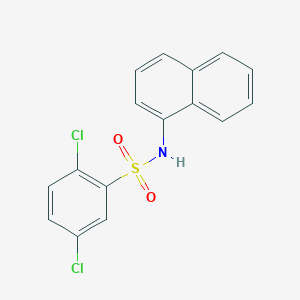
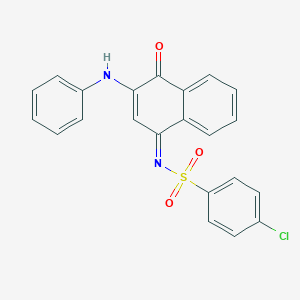
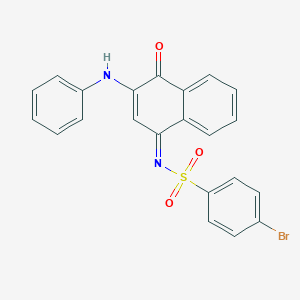
![Isopropyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281720.png)
![Methyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281723.png)
![Ethyl 7-bromo-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281725.png)
![Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281726.png)
![Ethyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281728.png)

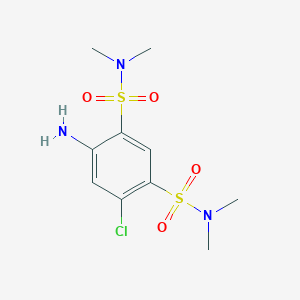
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281736.png)
![Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281738.png)